4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride
Brand Name: Vulcanchem
CAS No.: 143016-68-6
VCID: VC2537554
InChI: InChI=1S/C8H9Cl2N.ClH/c1-5-4-11-7(3-9)6(2)8(5)10;/h4H,3H2,1-2H3;1H
SMILES: CC1=CN=C(C(=C1Cl)C)CCl.Cl
Molecular Formula: C8H10Cl3N
Molecular Weight: 226.5 g/mol

4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride

CAS No.: 143016-68-6

Cat. No.: VC2537554

Molecular Formula: C8H10Cl3N

Molecular Weight: 226.5 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride - 143016-68-6

Specification

CAS No. 143016-68-6
Molecular Formula C8H10Cl3N
Molecular Weight 226.5 g/mol
IUPAC Name 4-chloro-2-(chloromethyl)-3,5-dimethylpyridine;hydrochloride
Standard InChI InChI=1S/C8H9Cl2N.ClH/c1-5-4-11-7(3-9)6(2)8(5)10;/h4H,3H2,1-2H3;1H
Standard InChI Key UZYOEPBKRIJNLU-UHFFFAOYSA-N
SMILES CC1=CN=C(C(=C1Cl)C)CCl.Cl
Canonical SMILES CC1=CN=C(C(=C1Cl)C)CCl.Cl

Introduction

Chemical Properties and Structure

Physical and Chemical Properties

Based on the data for related compounds, the following properties are relevant:

Property4-chloro-2-(chloromethyl)-3,5-dimethylpyridine2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride
CAS Number142885-96-986604-75-3
Molecular FormulaC₈H₁₀Cl₃NC₉H₁₃Cl₂NO
Molecular Weight226.53100 g/mol222.11 g/mol
AppearanceNot specifiedWhite to Off-White solid
Melting PointNot specified128-131 °C
Boiling Point299.1°C at 760 mmHgNot specified
Flash Point134.7°CNot specified
SolubilityNot specifiedSoluble in water, slightly soluble in chloroform, sparingly soluble in methanol
LogP3.89260Not specified
Vapor Pressure0.000912 mmHg at 25°CNot specified
Storage conditionsNot specifiedInert atmosphere, Room Temperature

The presence of the hydrochloride group typically increases water solubility and melting point while decreasing lipophilicity compared to the free base form. These characteristics are evident in the properties of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride and would likely apply to 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride as well .

Synthesis and Production

Raw Materials and Precursors

Based on the synthesis of related compounds, potential precursors for 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride might include:

  • 4-chloro-3,5-dimethyl-2-pyridinemethanol (as the direct precursor)

  • 2,3,5-Collidine derivatives

  • Appropriately substituted pyridine-N-oxides

The synthesis of the related 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride uses precursors such as:

  • 2,3,5-Collidine

  • 4-CHLORO-2,3,5-TRIMETHYLPYRIDINE-1-OXIDE

  • 3,5-Dimethyl-4-methoxy-2-pyridinemethanol

  • 2-(ACETOXYMETHYL)-4-METHOXY-3,5-DIMETHYLPYRIDINE

  • 4-Methoxy-3,5-diMethylpicolinonitrile

The synthetic pathway would likely involve similar transformations, with appropriate modifications to incorporate the chlorine at position 4 instead of the methoxy group. The reaction conditions would presumably be similar to those used for the related compound, including the use of thionyl chloride for the chlorination step and conducting reactions under inert atmosphere .

Applications and Uses

Synthetic Utility

Chloromethyl-substituted pyridines like the requested compound typically serve as valuable synthetic intermediates due to the reactivity of the chloromethyl group. This functional group can undergo various nucleophilic substitution reactions, making such compounds versatile building blocks in organic synthesis. The presence of the chlorine at position 4 (instead of the methoxy group found in the related compound) would modify the electronic properties of the pyridine ring, potentially affecting reactivity patterns and making it suitable for different synthetic pathways or end products.

The compound's utility would likely extend beyond pharmaceutical applications to other areas of fine chemical synthesis, particularly where specifically substituted pyridine derivatives are required. The reactivity of both the chloromethyl group and the pyridine nitrogen provide multiple sites for further functionalization, making it a versatile intermediate in complex synthesis routes .

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